1,3-Dimethyluric acid

描述

1,3-二甲基尿酸: 是尿酸的甲基化衍生物,也是人体中茶碱代谢的产物 . 它是在尿结石中发现的嘌呤成分之一 .

准备方法

合成路线和反应条件: 1,3-二甲基尿酸可以通过尿酸的甲基化合成。 反应通常包括在碳酸钾等碱的存在下使用甲基碘或硫酸二甲酯等甲基化试剂 . 反应在回流条件下进行,以确保完全甲基化。

工业生产方法: 1,3-二甲基尿酸的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度 .

化学反应分析

Metabolic Pathways and Enzymatic Demethylation

1,3-DMU arises primarily as a metabolite of theophylline in humans, mediated by cytochrome P450 enzymes (CYP1A2) and xanthine oxidase . Microbial degradation pathways further reveal its role:

-

Pseudomonas putida employs a two-enzyme system (NdmA and NdmB) for sequential N-demethylation. NdmA specifically targets the N-1 methyl group of caffeine derivatives, while NdmB removes the N-3 methyl group .

-

Demethylation produces intermediates like 1-methylxanthine and xanthine , which are oxidized to uric acid and subsequently to allantoin .

Table 1: Key Enzymatic Demethylation Steps

| Substrate | Enzyme | Product | Catalytic Efficiency |

|---|---|---|---|

| Theophylline | CYP1A2 | 1,3-DMU | Moderate |

| 1,3-DMU | NdmB | 1-Methylxanthine | High |

Synthetic Reactivity in Heterocyclic Chemistry

1,3-DMU serves as a precursor in synthesizing nitrogen-rich heterocycles:

-

Reaction with diethyl ethoxymethylenemalonate yields 1,3,7,9-tetramethylpyrimidopteridine-2,4,6,8-tetraone , a fused pyrimidine system .

-

Under radical conditions, it forms pyrimidoquinoline derivatives , utilized in developing fluorophores and enzyme inhibitors .

Table 2: Synthetic Derivatives of 1,3-DMU

| Reaction Partner | Product Class | Application |

|---|---|---|

| Azidophosgeniminium chloride | Triazolo[4,5-d]pyrimidines | Theophylline analogs |

| Pyrazine-2,3-dicarbonitrile | Pyrimido[4,5-b]quinoline-diones | Fluorescent probes |

Structural Determinants of CD38 Inhibition

1,3-DMU inhibits CD38 , a NADase regulating inflammatory responses, via its 1,3-dihydroimidazol-2-one functional group . Key findings:

-

Methylation pattern : Only analogs retaining the 1,3-dimethyl configuration on the uracil ring inhibit CD38 ( < 50 μM) .

-

Ring stability : Conversion to allantoin (via ring-opening) abolishes inhibitory activity .

Mechanistic Insight :

This interaction suppresses NAD degradation, modulating sirtuin-dependent anti-inflammatory pathways .

Stability and Solubility Profile

1,3-DMU exhibits:

-

Thermal stability : Decomposes above 300°C (melting point ≥300°C) .

-

Solubility : Slightly soluble in DMSO (50 mg/mL) and 1 M NHOH .

-

Storage : Requires −20°C to prevent precipitation in aqueous solutions .

Pathophysiological Implications

-

Urolithiasis : 1,3-DMU contributes to urinary calculi formation, acting as a solid solution with uric acid .

-

Inflammation modulation : At physiological concentrations, it attenuates NLRP3 inflammasome activation by preserving NAD levels .

This compound’s dual role as a metabolic intermediate and enzyme modulator underscores its biochemical significance, with applications spanning drug development and metabolic disorder research .

科学研究应用

Clinical Diagnostics

1,3-DMU is primarily recognized for its role in clinical diagnostics, particularly in assessing purine metabolism and kidney function. It serves as a biomarker for evaluating the metabolic pathways of methylxanthines, such as caffeine and theophylline.

- Urinary Calculi Analysis : 1,3-DMU is one of the purine components found in urinary calculi. The presence of methylated purines like 1,3-DMU can indicate abnormal purine metabolism, which is crucial for diagnosing conditions such as urolithiasis (kidney stones) .

- High-Performance Liquid Chromatography (HPLC) : The detection of 1,3-DMU in urine typically requires advanced techniques like HPLC due to its chemical similarity to uric acid. This method allows for precise quantification and differentiation from other metabolites .

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of 1,3-DMU is critical for understanding the metabolism of theophylline and its derivatives.

- Metabolite Identification : In studies involving theophylline administration, 1,3-DMU was found to account for approximately 35% to 42% of the administered dose excreted in urine. This highlights its significance as a major metabolite and its role in drug clearance .

- Elimination Studies : Research has shown that monitoring levels of 1,3-DMU can provide insights into the elimination rate constant (K(el)) of theophylline, aiding in understanding individual variability in drug metabolism .

Cancer Research

Emerging studies suggest that 1,3-DMU may have associations with cancer risk factors.

- Biomarker Studies : Investigations into the relationship between 1,3-DMU levels and cancer have been conducted. For instance, specific cohorts have been analyzed to determine whether elevated levels correlate with increased cancer risk .

- Case Studies : A comprehensive examination of various populations has revealed potential links between urinary excretion levels of 1,3-DMU and specific cancer types. These studies underscore the need for further research to clarify these associations and their implications for cancer diagnostics .

Neuropharmacology

Recent findings indicate that 1,3-DMU may have neuropharmacological effects.

- Convulsant Activity : Experimental studies have demonstrated that intracerebral administration of 1,3-DMU can induce clonic convulsions in animal models. This suggests a potential role in neurological research and pharmacological applications concerning seizure disorders .

Biochemical Research

The compound's biochemical properties make it a subject of interest in various research domains.

- Methylxanthine Metabolism : As a catabolite of theophylline and related compounds, 1,3-DMU is studied for its role in understanding methylxanthine metabolism and its physiological effects on human health .

- Metabolic Pathway Analysis : Investigations into how methylxanthines are metabolized into compounds like 1,3-DMU provide insights into broader metabolic pathways and their implications for dietary intake and drug interactions .

Data Summary Table

作用机制

1,3-二甲基尿酸主要通过其作为茶碱代谢物的作用发挥其作用。 该化合物与参与嘌呤代谢的各种酶相互作用,影响茶碱和咖啡因的分解和排泄 . 它还作为羟基自由基的清除剂,有助于其抗氧化特性 .

相似化合物的比较

类似化合物:

咖啡因: 另一种具有兴奋作用的甲基黄嘌呤衍生物。

茶碱: 一种用于治疗呼吸系统疾病的支气管扩张剂。

可可碱: 存在于可可和巧克力中,具有轻微的兴奋作用.

独特性: 1,3-二甲基尿酸因其作为茶碱代谢物的特殊作用及其存在于尿结石中而独一无二。 与咖啡因和可可碱不同,它没有明显的兴奋作用,但在嘌呤代谢和抗氧化活性中起着至关重要的作用 .

生物活性

1,3-Dimethyluric acid (1,3-DMU) is a significant metabolite derived from the metabolism of theophylline and other methylxanthines such as caffeine and theobromine. This compound has garnered attention due to its biological activities and implications in various physiological processes, particularly in drug metabolism and urolithiasis.

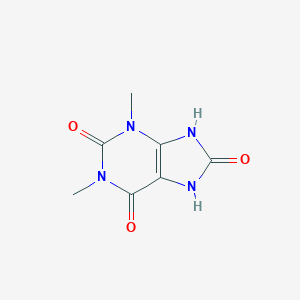

- Chemical Formula : C₇H₈N₄O₃

- Molecular Weight : 196.1634 g/mol

-

Structure :

Biological Role

1,3-DMU is primarily recognized as a drug metabolite and waste product that plays a role in the metabolism of theophylline. It is also implicated in the formation of urinary calculi (kidney stones), where its presence can indicate abnormal purine metabolism.

Metabolism and Pharmacokinetics

The metabolism of theophylline to 1,3-DMU involves cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. Research has shown that in diabetic rats, the expression of these enzymes increases significantly, leading to enhanced formation of 1,3-DMU. For instance, studies indicate that after intravenous administration of theophylline, the area under the curve (AUC) for 1,3-DMU was significantly higher in diabetic rats compared to controls, suggesting altered pharmacokinetics in these animals .

Urinary Excretion

The urinary elimination of 1,3-DMU has been studied extensively. In pediatric patients under three years of age, urinary ratios of 1,3-DMU to other metabolites such as 3-methylxanthine remain relatively constant. However, these ratios are markedly higher than those observed in older patients . This suggests developmental differences in drug metabolism among different age groups.

Implications in Urolithiasis

The presence of methylated purines like 1,3-DMU in urinary calculi has been linked to dietary intake of methylxanthines. The formation of kidney stones may involve a complex interplay between uric acid and its derivatives, including 1,3-DMU. Studies suggest that these compounds could serve as markers for abnormal purine metabolism and may influence stone formation .

Table: Summary of Key Findings on this compound

Clinical Implications

The findings regarding 1,3-DMU's metabolic pathways and its role in urolithiasis have significant clinical implications. For instance:

- Monitoring Drug Metabolism : Understanding the pharmacokinetics of 1,3-DMU can help clinicians monitor the effects of medications such as theophylline.

- Urolithiasis Management : Identifying elevated levels of methylated purines could aid in diagnosing and managing kidney stone disease.

属性

IUPAC Name |

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSBKHHWSQYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241466 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.52 mg/mL at 18 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

944-73-0 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

408 - 410 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3-dimethyluric acid formed in the body?

A1: 1,3-DMU is primarily formed through the 8-hydroxylation of theophylline, a reaction mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 in humans. [, , , ]

Q2: Are there other enzymes involved in 1,3-DMU formation?

A2: While CYP1A2 is the major enzyme, research suggests that CYP2E1 also contributes to the 8-hydroxylation of theophylline, leading to 1,3-DMU formation. []

Q3: Does age influence the formation of 1,3-DMU?

A3: Studies in mice indicate that the ratio of 1,3-DMU to theophylline in serum can change with age, suggesting age-associated variations in theophylline-metabolizing capacity. [] Similar developmental changes are observed in pediatric patients. []

Q4: Can 1,3-DMU be further metabolized in the body?

A4: Unlike other theophylline metabolites, 1,3-DMU is generally considered a terminal metabolite and is not further metabolized to a significant extent. []

Q5: Is the formation of 1,3-DMU affected by diet?

A5: Research suggests that increased caffeine intake, which also undergoes metabolism via similar pathways, does not significantly influence the disposition of theophylline or the formation of its metabolites, including 1,3-DMU. []

Q6: Can certain medical conditions influence 1,3-DMU levels?

A7: Patients with chronic renal failure tend to have higher serum concentrations of theophylline metabolites, including 1,3-DMU, even at lower theophylline doses. [] This highlights the importance of monitoring patients with renal impairment.

Q7: What analytical methods are used to measure 1,3-DMU?

A8: High-performance liquid chromatography (HPLC) is the most commonly used method for quantifying 1,3-DMU in biological samples. [, , , , , , , ]

Q8: Can the ratio of 1,3-DMU to theophylline in serum be used to predict individual theophylline metabolism?

A11: Research suggests that the 1,3-DMU/theophylline ratio in serum can be a useful index for estimating an individual's theophylline-metabolizing capacity. [, , ] This ratio tends to fall within a narrow range in most individuals but can vary in those with factors influencing theophylline metabolism, such as smoking.

Q9: Is there a potential role for 1,3-DMU as a biomarker?

A12: While 1,3-DMU itself might not be a direct biomarker for disease, its ratio to theophylline in serum could be a useful indicator of an individual's ability to metabolize theophylline and other drugs metabolized by similar pathways. [, , ] This could be relevant for personalized medicine approaches to optimize drug therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。